molecular formula C11H16BrNO2S B1277430 N-T-Butyl 3-bromo-4-methylbenzenesulfonamide CAS No. 850429-70-8

N-T-Butyl 3-bromo-4-methylbenzenesulfonamide

Cat. No.: B1277430
CAS No.: 850429-70-8
M. Wt: 306.22 g/mol
InChI Key: GZGHIWXQPZQUHK-UHFFFAOYSA-N
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Description

N-T-Butyl 3-bromo-4-methylbenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO2S. It is a sulfonamide derivative, characterized by the presence of a bromine atom at the third position and a methyl group at the fourth position on the benzene ring, along with a tert-butyl group attached to the sulfonamide nitrogen. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-T-Butyl 3-bromo-4-methylbenzenesulfonamide typically involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired sulfonamide product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the completion of the reaction and the quality of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers.

    Oxidation Products: Sulfonic acids or other oxidized derivatives.

    Reduction Products: Corresponding amines.

Scientific Research Applications

N-T-Butyl 3-bromo-4-methylbenzenesulfonamide is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a reagent in organic transformations.

    Biology: In the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-T-Butyl 3-bromo-4-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt essential biological processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    N-T-Butyl 4-bromo-3-methoxybenzamide: Similar in structure but with a methoxy group instead of a methyl group.

    3-Bromo-N-tert-butylbenzenesulfonamide: Lacks the methyl group on the benzene ring.

Uniqueness: N-T-Butyl 3-bromo-4-methylbenzenesulfonamide is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, along with the tert-butyl group on the sulfonamide nitrogen. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-bromo-N-tert-butyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-8-5-6-9(7-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGHIWXQPZQUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428444
Record name 3-Bromo-N-tert-butyl-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-70-8
Record name 3-Bromo-N-(1,1-dimethylethyl)-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850429-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-tert-butyl-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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